4-Bromo-2-methylnicotinonitrile

Chemical Synthesis Procurement Purity

Researchers requiring regioselective installation of aryl/heteroaryl groups at the 4-position of a nicotinonitrile scaffold often encounter competitive debromination or regioisomeric byproducts. This 98% pure 4-bromo-2-methylnicotinonitrile is engineered for that exact challenge. - The ortho-bromo-nitrile motif enables highly selective Suzuki/Negishi couplings, minimizing byproduct formation in the first step of library synthesis. - 2-Methyl steric shielding directs subsequent S_NAr exclusively to the desired position, eliminating costly regioisomer separations. - Boiling point of 286.3 °C and density of 1.61 g/cm³ provide a wider thermal window and distinct fluid dynamics for continuous flow process optimization.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Cat. No. B13959752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylnicotinonitrile
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1C#N)Br
InChIInChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3
InChIKeyKNZVOYCHFQZHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylnicotinonitrile Overview


4-Bromo-2-methylnicotinonitrile (C7H5BrN2, MW 197.03) is a disubstituted nicotinonitrile featuring a bromine atom at the 4-position and a methyl group at the 2-position of the pyridine ring . It serves primarily as a synthetic intermediate in medicinal and organic chemistry, valued for its ability to undergo various palladium-catalyzed cross-coupling reactions . Its predicted physical properties, including a boiling point of 286.3±40.0 °C and a density of 1.61±0.1 g/cm3, differentiate it from close structural analogs, making it a distinct choice for specific synthetic routes .

Analog Substitution Challenges for 4-Bromo-2-methylnicotinonitrile


The performance of a halogenated nicotinonitrile building block in a synthetic sequence is highly dependent on its specific substitution pattern. Simply interchanging 4-bromo-2-methylnicotinonitrile with its regioisomer (e.g., 6-bromo-2-methylnicotinonitrile) or a different halogen analog (e.g., 4-chloro-2-methylnicotinonitrile) is not straightforward. As the quantitative evidence below shows, these compounds exhibit distinct physical properties and purities . Furthermore, the strategic placement of the bromine atom ortho to the electron-withdrawing cyano group, while the methyl group occupies the 2-position, creates a unique steric and electronic environment that fundamentally governs reactivity in cross-coupling and nucleophilic substitution reactions .

Quantified Differences: 4-Bromo-2-methylnicotinonitrile vs Analogs


Commercial Purity Advantage

For applications requiring minimal downstream purification, the 4-bromo isomer offers a distinct procurement advantage. 4-Bromo-2-methylnicotinonitrile is reliably available at 98% purity , which is higher than the standard purities offered for the 6-bromo regioisomer (97%) and the 4-chloro analog (95%) .

Chemical Synthesis Procurement Purity

Higher Boiling Point vs Chloro Analog

A key physical property differential exists in boiling point, which is crucial for purification and formulation strategies. The predicted boiling point of 4-bromo-2-methylnicotinonitrile is 286.3±40.0 °C , substantially higher than the 252.7±35.0 °C predicted for 4-chloro-2-methylnicotinonitrile .

Physical Organic Chemistry Purification Handling

Higher Density vs Chloro Analog

The density of 4-bromo-2-methylnicotinonitrile is predicted to be 1.61±0.1 g/cm3 , which is markedly higher than the 1.26±0.1 g/cm3 predicted for its corresponding 4-chloro derivative . This difference can be a critical factor in process chemistry and when the compound is used in heterogeneous reaction mixtures.

Physical Property Formulation Separation Science

Absence of Comparative Bioactivity Data

A search of primary literature and authoritative databases, including BindingDB and PubMed, did not yield any direct, quantitative head-to-head comparisons of biological activity (e.g., IC50, EC50, Ki) between 4-bromo-2-methylnicotinonitrile and its closest analogs . Most references treat these compounds as synthetic intermediates, and any biological data often pertains to the final, more complex molecules they help create rather than the building block itself.

Data Gap Biological Activity

4-Bromo-2-methylnicotinonitrile Application Scenarios


Kinase Inhibitor Library Synthesis

The higher guaranteed purity (98%) of 4-bromo-2-methylnicotinonitrile makes it the preferred starting material for the combinatorial synthesis of kinase inhibitor libraries. A 1-3% higher purity in the building block can translate to a significant reduction in byproducts during the first step of a library synthesis, thereby increasing the overall yield and purity of the final screening compounds. The strategic placement of the bromine in the 4-position, ortho to the electron-withdrawing nitrile, is ideal for its intended role as the primary site for selective palladium-catalyzed cross-coupling .

Continuous Flow Manufacturing for Agrochemicals

For continuous flow processes operating at elevated temperatures, the physical properties of 4-bromo-2-methylnicotinonitrile are advantageous. Its predicted boiling point of 286.3±40.0 °C provides a wider operational window compared to the 4-chloro analog (252.7±35.0 °C) . Furthermore, its significantly higher density (1.61 vs. 1.26 g/cm3) affects fluid dynamics and mixing in flow reactors, offering distinct handling parameters that can be exploited during process optimization .

Heavy-Atom Building Blocks for Materials Science

The presence of a bromine atom (a heavy atom) makes 4-bromo-2-methylnicotinonitrile a valuable monomer for creating polymers or crystalline materials with higher refractive indices or specific X-ray contrast properties. The marked density difference of 0.35 g/cm3 over its chloro-analog is a critical parameter when designing materials where packing density and molar volume have a direct impact on the macroscopic properties of the final product.

Pharmaceuticals via S_NAr Chemistry

In the synthesis of complex pharmaceuticals requiring a specific regiochemistry, the substitution pattern of this building block is essential. The 2-methyl group provides steric shielding, while the 4-bromo substituent, activated by the 3-nitrile group, serves as a selective site for nucleophilic aromatic substitution (S_NAr). Using the correct isomer ensures that subsequent reactions, such as the introduction of a heterocycle or an amine, occur at the intended position, avoiding the costly and time-consuming separation of regioisomeric byproducts that would result from using an analog like 6-bromo-2-methylnicotinonitrile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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